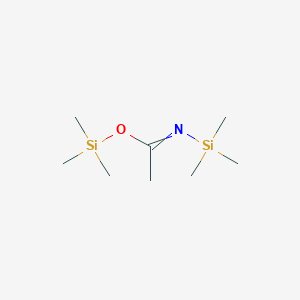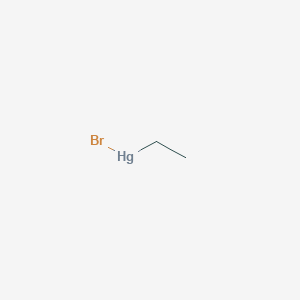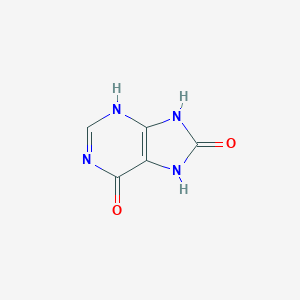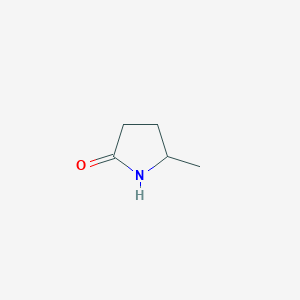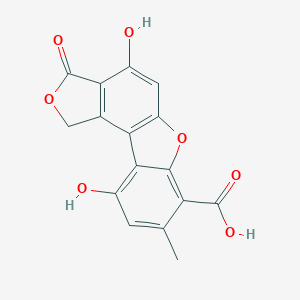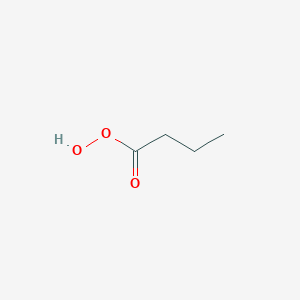
Butaneperoxoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butaneperoxoic acid, also known as peroxybutanoic acid, is a colorless and odorless organic peroxide compound. It is commonly used as a bleaching agent, disinfectant, and oxidizing agent in various industries. The compound is highly reactive and can decompose explosively, making it a hazardous substance to handle.
Mécanisme D'action
The mechanism of action of butaneperoxoic acid involves the transfer of oxygen atoms to the substrate, resulting in the formation of an intermediate compound. The intermediate compound then undergoes further reactions to form the desired product.
Effets Biochimiques Et Physiologiques
Butaneperoxoic acid is highly reactive and can cause severe skin and eye irritation upon contact. Inhalation of the compound can also cause respiratory irritation and damage to the lungs. The compound is toxic and can cause harm to aquatic life if released into water bodies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using butaneperoxoic acid in lab experiments include its high reactivity, selectivity, and ease of use. However, the compound is highly hazardous and requires careful handling and storage. The compound is also expensive and can be difficult to obtain in large quantities.
Orientations Futures
Future research on butaneperoxoic acid could focus on the development of safer and more efficient synthesis methods. The compound could also be studied for its potential applications in the field of medicine, such as in the treatment of cancer and other diseases. Additionally, research could be conducted on the environmental impact of the compound and its potential alternatives.
Méthodes De Synthèse
Butaneperoxoic acid can be synthesized through the reaction of hydrogen peroxide with butanoic acid in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of Butaneperoxoic Acidic acid and water.
Applications De Recherche Scientifique
Butaneperoxoic acid has been extensively studied for its potential applications in various scientific fields. It is commonly used as a reagent in organic chemistry for the oxidation of alkenes and alcohols. The compound is also used in the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
13122-71-9 |
|---|---|
Nom du produit |
Butaneperoxoic Acid |
Formule moléculaire |
C4H8O3 |
Poids moléculaire |
104.1 g/mol |
Nom IUPAC |
butaneperoxoic acid |
InChI |
InChI=1S/C4H8O3/c1-2-3-4(5)7-6/h6H,2-3H2,1H3 |
Clé InChI |
LBAYFEDWGHXMSM-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OO |
SMILES canonique |
CCCC(=O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



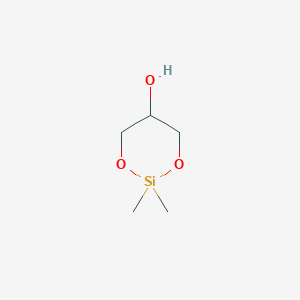
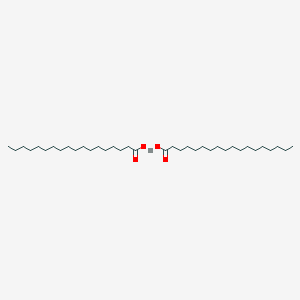
![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate](/img/structure/B85635.png)
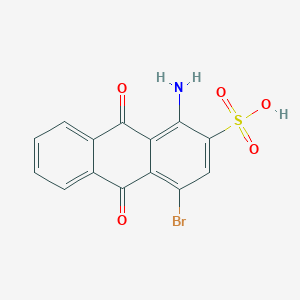
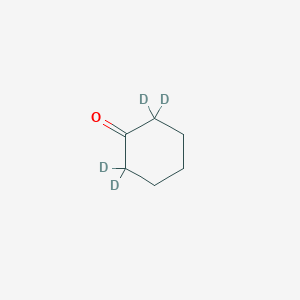
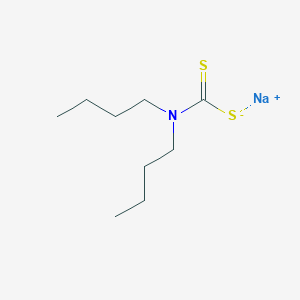
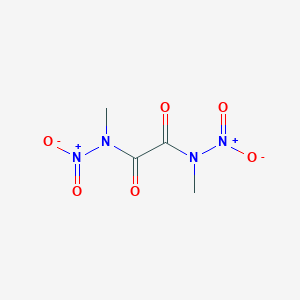
![6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B85647.png)
